![molecular formula C8H17N3O3 B2742734 3-[2-(3-Azidopropoxy)ethoxy]propan-1-ol CAS No. 2416230-62-9](/img/structure/B2742734.png)
3-[2-(3-Azidopropoxy)ethoxy]propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(3-Azidopropoxy)ethoxy]propan-1-ol is a chemical compound with the molecular formula C8H17N3O3. It is also known as 1-Amino-11-azido-3,6,9-trioxaundecane .
Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms . The average mass of the molecule is 246.307 Da and the monoisotopic mass is 246.169189 Da .Applications De Recherche Scientifique
Lipase-catalyzed Resolution and Synthesis Applications
- Lipase-catalyzed resolution of chiral 1,3-amino alcohols was studied for the asymmetric synthesis of (S)-dapoxetine, highlighting the utility of enzymatic processes in obtaining valuable intermediates for pharmaceutical synthesis (Torre, Gotor‐Fernández, & Gotor, 2006).
Catalytic Reactions for Fluorescent Derivatives and Hydrocarbonylation
- Regio- and stereoselective homocoupling of gamma-arylated tert-propargyl alcohols led to the production of fluorescent dihydrofuran derivatives, showcasing the innovative application of rhodium catalysts in creating compounds with potential utility in materials science (Funayama, Satoh, & Miura, 2005).
- The hydrocarbonylation of prop-2-en-1-ol catalyzed by rhodium triethylphosphine complexes has been found to produce butane-1,4-diol and 2-methylpropan-1-ol, demonstrating the role of catalytic processes in synthesizing important industrial chemicals (Simpson, Currie, Andersen, Cole-Hamilton, & Green, 1996).
Anticancer and Antimicrobial Applications
- A study on 1-[2-(2-Methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol suggests it may be a promising anticancer drug, showing effectiveness in inducing cell death in a variety of human cancer cell lines (Nishizaki, Kanno, Tsuchiya, Kaku, Shimizu, & Tanaka, 2014).
- Aminomethoxy derivatives of 1-phenoxy-3-(propylsulfanyl)propane were synthesized and showed to be efficient antimicrobial agents, offering potential for medical applications (Jafarov, Mammadbayli, Kochetkov, Astanova, & Maharramova, 2019).
Synthesis of Antifungal Compounds
- 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives were synthesized and evaluated as antifungal compounds, with some showing high activity against Candida spp., demonstrating the chemical innovation towards combating fungal infections (Zambrano-Huerta, Cifuentes-Castañeda, Bautista-Renedo, Mendieta-Zerón, Melgar-Fernández, Pavón-Romero, Morales-Rodríguez, Frontana-Uribe, González-Rivas, & Cuevas-Yáñez, 2019).
Propriétés
IUPAC Name |
3-[2-(3-azidopropoxy)ethoxy]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O3/c9-11-10-3-1-5-13-7-8-14-6-2-4-12/h12H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDDVDIRMKJTCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=[N+]=[N-])COCCOCCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
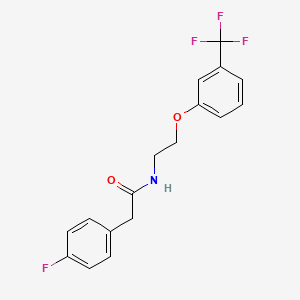
![[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2742654.png)
![1-sec-butyl-4-iodo-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2742658.png)

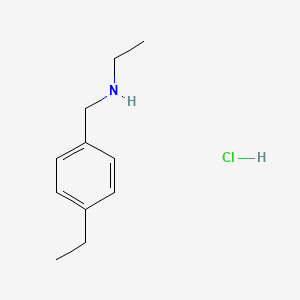
![N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]quinoline-2-carboxamide](/img/structure/B2742661.png)
![2-[2-(4-Chlorophenyl)-3-nitropropylidene]-1,3,3-trimethylindoline](/img/structure/B2742663.png)
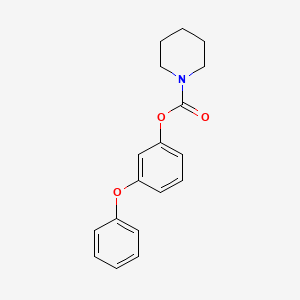
![ethyl (2Z)-2-[(2-chloro-5-nitrobenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2742665.png)
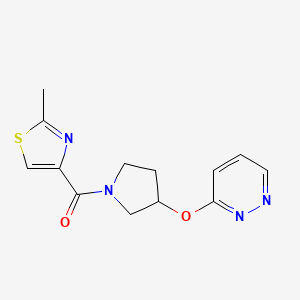
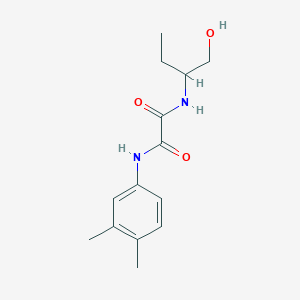
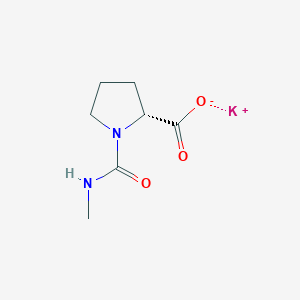
![N-(3-chloro-4-methylphenyl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2742673.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2742674.png)
